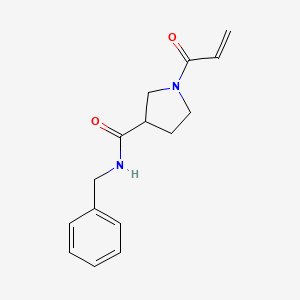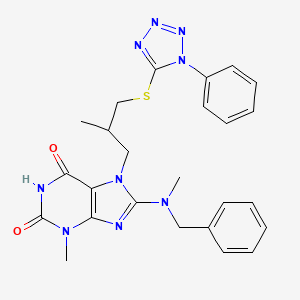
8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27N9O2S and its molecular weight is 517.61. The purity is usually 95%.
BenchChem offers high-quality 8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thietanyl Protection in Synthesis
A study by Khaliullin et al. (2020) explored the use of thietanyl as a protective group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones. The research outlined a novel route for synthesizing these compounds, starting from available 8-bromo-3-methyl-3,7-dihydro-1H-purine-2,6-dione using the thietanyl protecting group. This method highlighted the advantages of the thietanyl group for the synthesis of benzyl-substituted purine diones under mild conditions (Khaliullin & Shabalina, 2020).
Molecular Modeling and Anticancer Activity
Hayallah et al. (2017) designed and synthesized a series of purine-diones and pyridopyrimidine-diones as olomoucine analogs, with a focus on their anticancer activity. The synthesized compounds exhibited significant inhibition activity against the MCF-7 human breast cancer cell line, demonstrating the potential of these compounds in cancer treatment (Hayallah, 2017).
Synthesis of Imidazo[1,2,3-cd]purine Diones
Simo et al. (1998) reported the synthesis of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, contributing to the structural diversity and potential pharmacological applications of purine derivatives (Simo, Rybár, & Alföldi, 1998).
Synthesis and Biological Activity
A study by Kim et al. (2004) focused on the synthesis and evaluation of substituted pyridines and purines containing 2,4-thiazolidinedione for their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity. This research highlights the therapeutic potential of purine derivatives in metabolic disorders (Kim et al., 2004).
Antidepressant Properties
Khaliullin et al. (2018) synthesized 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione and demonstrated its antidepressant activity, indicating the potential of purine derivatives in psychiatric treatment (Khaliullin, Shabalina, Davlyatova, & Valeeva, 2018).
properties
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N9O2S/c1-17(16-37-25-28-29-30-34(25)19-12-8-5-9-13-19)14-33-20-21(32(3)24(36)27-22(20)35)26-23(33)31(2)15-18-10-6-4-7-11-18/h4-13,17H,14-16H2,1-3H3,(H,27,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVNJYFXOCIDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C)CSC4=NN=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(methyl)amino)-3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

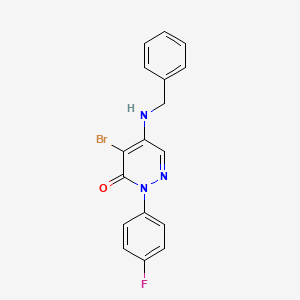
![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)
![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)
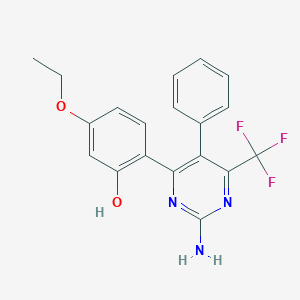
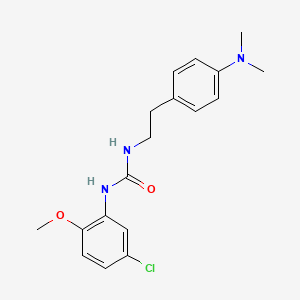
![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)

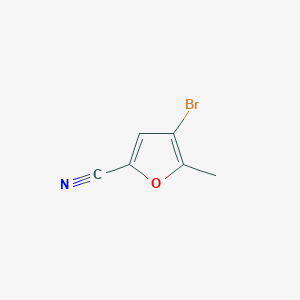

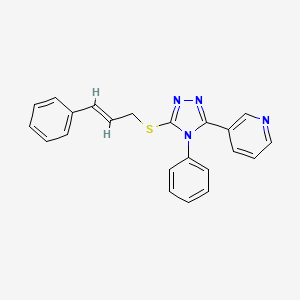
![(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2633504.png)
![7-(4-bromophenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2633506.png)

